Lower Calculated Lipophilicity (cLogP) Compared to 2,3-, 2,4-, and 3,4-Dichloro Regioisomers
The target 3,5-dichloro isomer exhibits a significantly lower calculated partition coefficient (cLogP) of 4.06 compared to its closest regioisomers, including the 3,4-dichloro (cLogP = 4.37) and the 2,4-dichloro (cLogP = 5.06) analogs [1][2][3]. This quantitative difference, representing a decrease of at least 0.31 log units, translates to a more than 2-fold reduction in predicted lipophilicity relative to the 2,4-dichloro isomer.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.06 |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)cyclobutanemethanamine: cLogP = 4.37; 1-(2,4-Dichlorophenyl)cyclobutanemethanamine: cLogP = 5.06 |
| Quantified Difference | ΔcLogP = -0.31 (vs 3,4-isomer); ΔcLogP = -1.00 (vs 2,4-isomer) |
| Conditions | In silico prediction using ChemDraw (as reported in source databases) [1][2][3] |
Why This Matters
Lower lipophilicity is often correlated with improved aqueous solubility and reduced non-specific protein binding, critical factors for in vitro assay performance and in vivo pharmacokinetics.
- [1] postera.ai. (2021). Molecule Details for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine. [Database Entry]. View Source
- [2] postera.ai. (2021). Molecule Details for a related 3,4-dichloro compound. [Database Entry]. View Source
- [3] postera.ai. (2020). Molecule Details for a related 2,4-dichloro compound. [Database Entry]. View Source
